25-Hydroxyhentriacontane-14,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxyhentriacontane-14,16-dione is a chemical compound with the molecular formula C31H60O3. It is a type of β-diketone, which means it contains two ketone groups separated by a carbon atom. This compound is notable for its long carbon chain and the presence of a hydroxyl group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyhentriacontane-14,16-dione typically involves the modification of hentriacontane-14,16-dione, which can be isolated from natural sources such as wheat straw wax. One common method is the Michael addition reaction, where hentriacontane-14,16-dione reacts with methyl acrylate or bio-derived dimethyl itaconate under microwave heating . This reaction introduces additional functional groups, enhancing the compound’s properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources followed by chemical modification. The use of bio-based starting materials and green chemistry principles is often emphasized to ensure sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
25-Hydroxyhentriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
25-Hydroxyhentriacontane-14,16-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its role in plant cuticular waxes, which protect plants from environmental stress.
Wirkmechanismus
The mechanism of action of 25-Hydroxyhentriacontane-14,16-dione involves its interaction with molecular targets such as metal ions and enzymes. The hydroxyl and ketone groups allow it to form stable complexes with metal ions, making it an effective chelating agent. In plants, it plays a role in the formation of cuticular waxes, which protect against water loss and environmental stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hentriacontane-14,16-dione: The parent compound, lacking the hydroxyl group.
Dibenzoylmethane: A commercially available lipophilic β-diketone used for comparison in chelation studies.
Uniqueness
25-Hydroxyhentriacontane-14,16-dione is unique due to its long carbon chain and the presence of both hydroxyl and ketone groups. These features enhance its chemical reactivity and make it a versatile compound for various applications. Its ability to form stable complexes with metal ions sets it apart from other β-diketones .
Eigenschaften
CAS-Nummer |
33256-70-1 |
---|---|
Molekularformel |
C31H60O3 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
25-hydroxyhentriacontane-14,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h29,32H,3-28H2,1-2H3 |
InChI-Schlüssel |
MBWYKVFQDJGFDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.